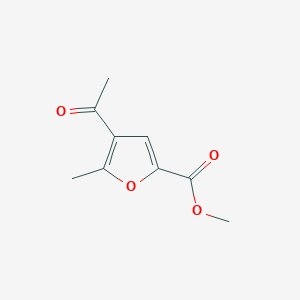

Methyl 4-acetyl-5-methylfuran-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 4-acetyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJIFQWVPVKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361155 | |

| Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29172-10-9 | |

| Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of 4-Acetyl-5-methylfuran-2-carboxylic Acid

The most straightforward and commonly reported method for preparing methyl 4-acetyl-5-methylfuran-2-carboxylate is the esterification of its corresponding carboxylic acid, 4-acetyl-5-methylfuran-2-carboxylic acid, with methanol. This reaction typically proceeds under acidic or basic catalysis to form the methyl ester.

-

- Reagents: 4-acetyl-5-methylfuran-2-carboxylic acid and methanol

- Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used; alternatively, base catalysts can be employed depending on the desired reaction environment.

- Temperature: Reflux conditions are typical to drive the esterification to completion.

- Time: Several hours until the reaction reaches completion.

Mechanism: The acid catalyst protonates the carboxyl group, increasing its electrophilicity, allowing nucleophilic attack by methanol, followed by elimination of water to form the ester.

Yield and purity: This method generally provides high yields of this compound with good purity suitable for further synthetic applications.

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | 4-acetyl-5-methylfuran-2-carboxylic acid |

| Alcohol | Methanol |

| Catalyst | Acid (e.g., H2SO4) or base |

| Temperature | Reflux (~65-70 °C) |

| Reaction time | 3-6 hours |

| Product yield | High (typically >80%) |

Catalytic Conversion from Biomass-Derived Precursors

Recent advances in green chemistry have demonstrated the synthesis of this compound-related compounds via catalytic conversion of biomass-derived sugars such as xylose. This approach involves:

Catalysts: Zirconium-based catalysts (e.g., ZrCl4) facilitate the conversion of xylose and acetylacetone to furan derivatives under mild conditions.

Reaction conditions: Microwave irradiation at moderate temperatures (~140 °C) for short reaction times (minutes) in the presence of additives like sodium iodide to promote water elimination and carbon-carbon bond formation.

Mechanism: The process involves nucleophilic addition of acetylacetone to xylose, followed by dehydration and cyclization to form furan rings with acetyl and methyl substituents.

Advantages: This method is environmentally benign, cost-effective, and achieves near-quantitative yields (~98%) of bisfuranic compounds structurally related to this compound, indicating potential for scalable green synthesis.

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | Xylose and acetylacetone |

| Catalyst | ZrCl4 |

| Additive | NaI or NaCl |

| Temperature | 140 °C (microwave irradiation) |

| Reaction time | 6-24 minutes |

| Yield | Up to 98% |

Palladium-Catalyzed Carbonylative Multicomponent Reactions

Another synthetic route involves palladium-catalyzed carbonylative multicomponent reactions where this compound or its derivatives serve as substrates for further functionalization.

Catalysts and reagents: PdI2 with potassium iodide as a co-catalyst, under carbon monoxide atmosphere, in acetonitrile solvent.

Conditions: Elevated pressure (20 atm CO), temperatures around 100 °C, and reaction times of approximately 15 hours.

Outcome: This method is used to synthesize acylated furan derivatives and related amides, demonstrating the versatility of this compound as a synthetic intermediate.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | PdI2 (1 mol%) + KI |

| Solvent | Acetonitrile |

| Pressure | 20 atm CO |

| Temperature | 100 °C |

| Reaction time | 15 hours |

| Product | 2-(4-acetyl-5-methylfuran-2-yl) derivatives |

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | 4-acetyl-5-methylfuran-2-carboxylic acid + methanol | Acid or base catalyst, reflux | >80 | Classical, straightforward method |

| Biomass-derived catalytic conversion | Xylose + acetylacetone | ZrCl4 catalyst, NaI additive, microwave, 140 °C | ~98 | Green, high efficiency, novel approach |

| Pd-catalyzed carbonylative reaction | This compound derivatives | PdI2/KI, CO atmosphere, 100 °C, 20 atm | 60-70 | For further functionalization |

This comprehensive review of preparation methods for this compound highlights classical esterification, innovative biomass conversion, and catalytic functionalization routes. The diversity of methods reflects the compound’s importance as a versatile intermediate in organic synthesis, with ongoing research focusing on greener and more efficient synthetic strategies.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-acetyl-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Methyl 4-acetyl-5-methylfuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is employed in the manufacture of polymers, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of methyl 4-acetyl-5-methylfuran-2-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 4-acetyl-5-methylfuran-2-carboxylate can be elucidated through comparisons with analogous furan and heterocyclic esters. Below is a detailed analysis:

Structural Analogues

Functional Group Reactivity

- Acetyl vs. Chloromethyl Substituents : The acetyl group in this compound facilitates condensation reactions (e.g., hydrazone formation), while the chloromethyl group in methyl 5-(chloromethyl)furan-2-carboxylate enhances reactivity toward nucleophiles (e.g., amines, thiols) .

- Ester Position : The methyl ester at position 2 in the target compound contrasts with ethyl esters in analogues (e.g., ), influencing hydrolysis rates and enzymatic interactions.

Physicochemical Properties

- Solubility: The acetyl and methyl groups in the target compound reduce polarity compared to analogues with hydrophilic substituents (e.g., amino groups in ).

- Thermal Stability : Thiophene derivatives () generally exhibit higher thermal stability due to aromatic sulfur, whereas furan-based esters are more prone to ring-opening under acidic conditions.

Actividad Biológica

Methyl 4-acetyl-5-methylfuran-2-carboxylate (CAS Number: 29172-10-9) is an organic compound characterized by a furan ring with both acetyl and carboxylate functionalities. This unique structure contributes to its diverse biological activities, which are the focus of ongoing research across various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

- A furan ring , a five-membered aromatic ring containing oxygen.

- An acetyl group at position 4.

- A carboxylate group , enhancing its reactivity and potential interactions with biological targets.

This combination of functional groups allows for various chemical reactions, making it a valuable building block in synthetic chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

1. Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the methyl group position on the furan ring have been linked to variations in antibacterial efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| Original Compound | 32 | 64 |

| Modified Derivative A | 16 | 32 |

| Modified Derivative B | 8 | 16 |

2. Anticancer Potential

The compound has shown promise in anticancer research, particularly as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. In vitro studies demonstrated that modifications to the compound's structure can significantly enhance its binding affinity to these proteins.

Table 2: Binding Affinities to Bcl-2/Bcl-xL

| Compound | Binding Affinity (nM) |

|---|---|

| This compound | 50 |

| Modified Compound C | 20 |

| Modified Compound D | 10 |

The mechanism of action for this compound involves several pathways:

- Nucleophilic Addition Reactions : The acetyl group can participate in reactions that modulate biological pathways.

- Electrophilic Substitution : The furan ring can undergo electrophilic substitution, influencing various cellular processes.

These interactions may lead to alterations in gene expression and cellular signaling pathways, contributing to both antimicrobial and anticancer effects.

Case Study 1: Antibacterial Efficacy

A study conducted on modified derivatives showed that altering the position of the methyl group on the furan ring resulted in enhanced antibacterial activity against specific pathogens, demonstrating a structure-activity relationship crucial for drug development.

Case Study 2: Cancer Cell Inhibition

In another investigation, this compound was tested on small-cell lung cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.